molecular formula C20H25ClN2O2 B10879581 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

Cat. No.: B10879581
M. Wt: 360.9 g/mol
InChI Key: NFKLZXLSUYXVJK-UHFFFAOYSA-N
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Description

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is a piperazine-based ethanone derivative featuring a bicyclo[2.2.1]heptene moiety and a 4-chlorophenoxy group. Piperazine derivatives are pharmacologically significant, often exhibiting antiproliferative, antifungal, and antipsychotic activities .

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C20H25ClN2O2/c21-18-3-5-19(6-4-18)25-14-20(24)23-9-7-22(8-10-23)13-17-12-15-1-2-16(17)11-15/h1-6,15-17H,7-14H2

InChI Key

NFKLZXLSUYXVJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Acylation of Piperazine

Piperazine reacts with 4-chlorophenoxyacetyl chloride in anhydrous solvents (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine). This forms 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone , a critical intermediate.

Reaction Scheme :
Piperazine+ClC6H4OCH2COCl2-(4-ClC6H4O)-1-(piperazin-1-yl)ethanone+HCl\text{Piperazine} + \text{ClC}_6\text{H}_4\text{OCH}_2\text{COCl} \rightarrow \text{2-(4-ClC}_6\text{H}_4\text{O)-1-(piperazin-1-yl)ethanone} + \text{HCl}

ParameterValueSource
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C
Yield70–85%

Alternative Routes

For scalability, 4-chlorophenoxyacetic anhydride can replace the acyl chloride, avoiding handling of corrosive reagents.

Introduction of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Group

The bicyclo[2.2.1]hept-5-en-2-ylmethyl group is introduced via alkylation or coupling reactions.

Alkylation of Piperazine

The piperazine intermediate undergoes alkylation with bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃.

Reaction Scheme :
2-(4-ClC6H4O)-1-(piperazin-1-yl)ethanone+CH2Br-bicyclo[2.2.1]hept-5-en-2-ylTarget Compound+HBr\text{2-(4-ClC}_6\text{H}_4\text{O)-1-(piperazin-1-yl)ethanone} + \text{CH}_2\text{Br-bicyclo[2.2.1]hept-5-en-2-yl} \rightarrow \text{Target Compound} + \text{HBr}

ParameterValueSource
SolventDMF or DMSO
BaseK₂CO₃
Temperature60–80°C
Yield60–75%

Suzuki-Miyaura Coupling

For regioselective attachment, a boronate ester derivative of the bicyclo group could be coupled with a halogenated piperazine intermediate, though this approach is less common for aliphatic systems.

Synthesis of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Bromide

The bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide is synthesized via:

Bromination of Norbornene Derivatives

Norbornene derivatives undergo hydrobromination or radical bromination to form the methyl bromide. For example, bicyclo[2.2.1]hept-5-en-2-ylmethanol is treated with PBr₃ or HBr in acetic acid.

Reaction Scheme :
Bicyclo[2.2.1]hept-5-en-2-ylmethanol+PBr3Bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide+H3PO3\text{Bicyclo[2.2.1]hept-5-en-2-ylmethanol} + \text{PBr}_3 \rightarrow \text{Bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide} + \text{H}_3\text{PO}_3

ParameterValueSource
ReagentPBr₃
SolventDichloromethane
Temperature0–25°C
Yield80–90%

Alternative Routes

Catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride under H₂/Cl₂ conditions is another method, though less commonly reported.

Purification and Characterization

Crude products are purified via:

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound.

Recrystallization

Acetone or ethanol are used for recrystallization to achieve >95% purity.

PropertyValueSource
Melting Point145–150°C
NMR (CDCl₃)δ 7.2–7.4 (aromatic), 3.5–3.8 (CH₂)
MS (m/z)314.4 [M+H]⁺

Challenges and Optimization

  • Steric Hindrance : The bicyclo group can hinder alkylation; polar solvents like DMF mitigate this.

  • Regioselectivity : Piperazine’s two nitrogens require protection/deprotection strategies to ensure mono-alkylation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Acylation + Alkylation High yield, scalableRequires sensitive reagents
Suzuki Coupling RegioselectiveLimited to aryl systems
Radical Bromination Simple, cost-effectiveLow selectivity

Key Patents and Literature

  • WO2014155301A1 : Describes boronate ester couplings for complex bicyclic systems.

  • De Gruyter Articles : Crystallographic data confirm structural integrity of phenoxyethanone intermediates .

Chemical Reactions Analysis

  • Without precise data, I can’t provide a comprehensive analysis of its reactions. we can speculate:
    • Oxidation : It might undergo oxidation at specific functional groups.
    • Reduction : Reduction reactions could occur, affecting the carbonyl group.
    • Substitution : Substituents (such as the chlorophenoxy group) may participate in substitution reactions.
  • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

    • Research on this compound is limited, but potential applications include:
      • Medicinal Chemistry : Investigating its pharmacological properties and potential drug development.
      • Biological Studies : Assessing its effects on cellular processes.
      • Industry : Exploring its use in materials science or catalysis.
  • Mechanism of Action

    • Unfortunately, I don’t have specific information on its mechanism of action. it likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.
  • Comparison with Similar Compounds

    Structural Comparisons

    Key structural analogs and their substituents are summarized below:

    Compound Name Core Structure Substituents Molecular Weight (g/mol) Evidence ID
    1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone (Target) Piperazine-ethanone Bicyclo[2.2.1]heptene, 4-chlorophenoxy ~360-380* [10, 15]
    2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Piperazine-ethanone 4-Bromophenoxy, 4-fluorophenylsulfonyl 422.29 [16]
    2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone Piperazine-ethanone 4-Chlorophenyl, chloroacetyl 273.16 [18]
    1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone Piperazine-ethanone 4-Ethylphenyl, 4-methoxyphenyl 352.45 [21]
    2-(4-Chlorophenoxy)-1-[4-(2-hydroxyethyl)-piperazin-1-yl]ethanone Piperazine-ethanone 4-Chlorophenoxy, 2-hydroxyethyl 335.20 [15]

    *Estimated based on (C₁₂H₂₀N₂: 192.3 g/mol) and the 4-chlorophenoxy-ethanone moiety.

    Key Observations:
    • Bicyclo Group vs. Sulfonyl Groups : The target compound’s bicyclo[2.2.1]heptene group confers rigidity and increased lipophilicity compared to sulfonyl-containing analogs (e.g., ), which may enhance membrane permeability .
    • Chlorophenoxy vs.
    Melting Points and Solubility:
    • Sulfonyl-containing analogs (e.g., 7e, 7f in ) exhibit higher melting points (131–167°C) due to strong intermolecular interactions, whereas the target compound’s bicyclo group may reduce crystallinity, lowering its melting point .
    • The 4-chlorophenoxy group likely enhances solubility in organic solvents compared to polar sulfonyl derivatives .
    Antiproliferative and Antifungal Activity:
    • Piperazine-ethanones with sulfonyl groups () show moderate antiproliferative activity (IC₅₀: 10–50 μM), while the bicyclo group in the target compound may enhance potency by improving cellular uptake .
    Neuroactivity:
    • Aryl piperazine derivatives () demonstrate anti-dopaminergic and anti-serotonergic activity. The bicyclo group in the target compound may reduce catalepsy risk compared to dichlorophenyl analogs .

    Toxicity and Regulatory Considerations

    • Chloroacetyl derivatives (e.g., ) are classified as irritants, but the target compound’s bicyclo group may mitigate toxicity by reducing electrophilic reactivity .
    • Analogous compounds () are subject to significant new use reporting (SNUR) requirements under TSCA, suggesting similar regulatory scrutiny for the target compound .

    Biological Activity

    1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is a complex organic compound characterized by its unique structural features, including a bicyclic system and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

    Chemical Structure and Properties

    The molecular formula of the compound is C20H25ClN2O2C_{20}H_{25}ClN_{2}O_{2} with a molecular weight of 360.9 g/mol. The IUPAC name is 1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone. Its structure can be represented as follows:

    PropertyValue
    Molecular FormulaC20H25ClN2O2
    Molecular Weight360.9 g/mol
    IUPAC NameThis compound
    InChIInChI=1S/C20H25ClN2O2/c21-18...
    SMILESC1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=C(C=C4)Cl

    Biological Activity Overview

    Research into the biological activity of this compound has revealed several potential pharmacological effects, including:

    Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The bicyclic structure may enhance interaction with biological targets, potentially leading to apoptosis in cancer cells.

    Antimicrobial Properties : The presence of the piperazine ring is often associated with antimicrobial activity. Compounds containing piperazine derivatives have been shown to inhibit the growth of various bacterial strains.

    Neuropharmacological Effects : Given the structural similarities to known neuroactive compounds, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

    • Cytotoxicity Assays : Research on related bicyclic piperazines demonstrated significant cytotoxicity against human cancer cell lines, indicating a possible mechanism involving cell cycle arrest and induction of apoptosis.
      • Example Study : A study found that derivatives of bicyclo[2.2.1]heptane exhibited selective toxicity towards pancreatic cancer cells, suggesting similar potential for the compound .
    • Antimicrobial Testing : Compounds with piperazine structures have been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.
      • Example Study : A derivative showed inhibition of Staphylococcus aureus growth, highlighting the relevance of this structural feature in antimicrobial activity.
    • Neurotransmitter Interaction : The piperazine moiety's ability to modulate serotonin and dopamine receptors has been documented in literature, indicating potential for neuropharmacological applications.
      • Example Study : Compounds similar to this one were shown to affect dopaminergic pathways, which could be beneficial in treating conditions like Parkinson's disease.

    Q & A

    Q. What are the key structural features of this compound, and how can they be elucidated experimentally?

    The compound contains a bicyclo[2.2.1]heptene moiety, a piperazine ring, and a 4-chlorophenoxy group. Structural elucidation typically involves:

    • X-ray crystallography for precise bond lengths and angles (as demonstrated for similar piperazine derivatives in and ) .
    • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon hybridization.
    • Mass spectrometry (HRMS) for molecular weight validation.

    Q. What synthetic strategies are recommended for preparing this compound?

    Synthesis often involves:

    • Multi-step organic reactions : Start with functionalization of the bicycloheptene core, followed by piperazine coupling via nucleophilic substitution or reductive amination. The 4-chlorophenoxy group is typically introduced via Williamson ether synthesis or SNAr reactions (analogous to methods in and ) .
    • Purification : Column chromatography (silica gel) or recrystallization to isolate intermediates.

    Q. Which analytical techniques are critical for characterizing this compound?

    Key methods include:

    • HPLC with UV detection for purity assessment (>95%).
    • Thermogravimetric analysis (TGA) to evaluate thermal stability.
    • FT-IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

    Advanced Research Questions

    Q. How can researchers design assays to evaluate the compound’s biological activity?

    For antimicrobial or antiproliferative studies:

    • In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria or cancer cell lines (e.g., MTT assay). The 4-chlorophenoxy group may enhance membrane permeability (as seen in ) .
    • Targeted assays : Screen for kinase inhibition or receptor binding (e.g., 5-HT2 antagonism, per ) using fluorescence polarization or SPR .

    Q. How can structural modifications improve the compound’s pharmacokinetic properties?

    • SAR studies : Systematically modify substituents (e.g., replace 4-chlorophenoxy with fluorinated analogs) to optimize LogP and metabolic stability.
    • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability (see for analogous approaches) .

    Q. What methodologies resolve contradictions in solubility or stability data?

    • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting solubility.
    • Accelerated stability studies : Expose the compound to varying pH, temperature, and humidity, followed by HPLC analysis to track degradation (methods in and ) .

    Q. How can computational tools aid in mechanistic studies?

    • Docking simulations : Predict binding modes to targets (e.g., GPCRs) using AutoDock or Schrödinger Suite.
    • DFT calculations : Analyze electronic effects of substituents on reactivity (e.g., electron-withdrawing 4-Cl group) .

    Q. What strategies ensure reproducibility in synthetic protocols?

    • Detailed reaction logs : Document solvent quality, catalyst batches, and temperature gradients.
    • Validation : Cross-check intermediates via independent synthetic routes (e.g., alternative coupling reagents) .

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